molecular formula C22H25FN2O2 B6074450 N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide

N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B6074450
M. Wt: 368.4 g/mol
InChI Key: GJBJQTJTQXDYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as AF-219, is a small molecule drug that has been developed as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in a variety of tissues, including sensory neurons, and plays a key role in pain perception and inflammation. AF-219 has been investigated for its potential use in the treatment of chronic cough, neuropathic pain, and other conditions that are associated with TRPV1 activation.

Mechanism of Action

N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide works by blocking the activity of the TRPV1 ion channel, which is involved in the perception of pain and inflammation. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin, and is expressed in a variety of tissues, including sensory neurons. When TRPV1 is activated, it leads to the influx of calcium ions into the cell, which can trigger pain and inflammation. By blocking the activity of TRPV1, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is able to reduce the perception of pain and inflammation.
Biochemical and Physiological Effects
N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on pain and inflammation, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been shown to reduce the activity of spinal cord neurons that are involved in pain processing. In addition, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective antagonist of TRPV1, which makes it a useful tool for investigating the role of TRPV1 in pain and inflammation. N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models. However, there are also limitations to the use of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. For example, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide may have off-target effects on other ion channels, which could complicate interpretation of experimental results. In addition, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide may have limited utility in certain experimental systems, such as those that rely on the use of TRPV1 agonists.

Future Directions

There are several future directions for research on N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide in the treatment of chronic cough, which is a condition that is currently difficult to treat. Another area of interest is the development of more potent and selective TRPV1 antagonists, which could have even greater therapeutic potential. In addition, there is interest in investigating the role of TRPV1 in other conditions, such as cancer and diabetes, which could lead to the development of new therapies. Overall, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide is a promising research tool that has the potential to advance our understanding of the role of TRPV1 in health and disease.

Synthesis Methods

The synthesis of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with allyl 4-hydroxybenzoate to form the corresponding amide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide. The synthesis of N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been reported in several publications, and the compound has been prepared using both solution-phase and solid-phase methods.

Scientific Research Applications

N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of pain and inflammation, and has shown promising results in several different assays. In a rat model of neuropathic pain, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide was able to reduce mechanical hypersensitivity and thermal hyperalgesia. In a guinea pig model of cough, N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide was able to reduce cough frequency and severity. N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of other conditions, such as osteoarthritis and inflammatory bowel disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-2-15-27-21-9-7-20(8-10-21)24-22(26)18-11-13-25(14-12-18)16-17-3-5-19(23)6-4-17/h2-10,18H,1,11-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBJQTJTQXDYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.